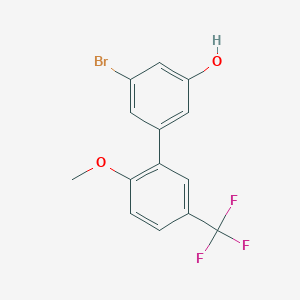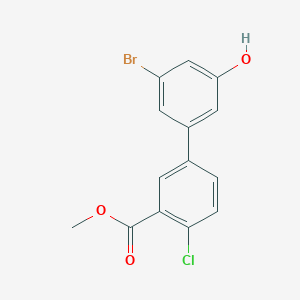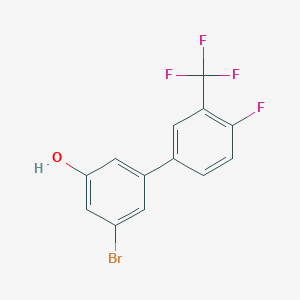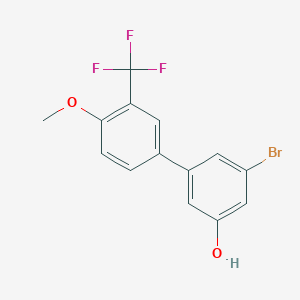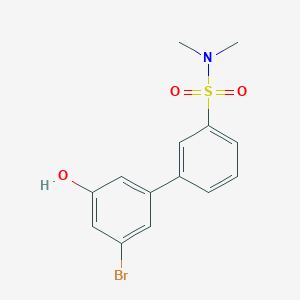
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-DMPP) is an organic compound with a wide range of applications in scientific research. It is a brominated phenol that has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its ability to act as a chelating agent and its potential to interact with metal ions. It has been used in the study of biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It has also been used in the synthesis of other compounds, such as polymers and surfactants.
Wirkmechanismus
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a chelating agent, meaning that it can bind to metal ions and form stable complexes. This interaction is essential for many biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It is also important for the synthesis of other compounds, such as polymers and surfactants.
Biochemical and Physiological Effects
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and tyrosinase. It has also been shown to regulate gene expression, as well as to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments has several advantages, such as its low cost and easy synthesis method. However, it also has some limitations, such as its potential to interact with metal ions and its potential to induce apoptosis in cancer cells. Therefore, it is important to use caution when using 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments.
Zukünftige Richtungen
The potential applications of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% are vast and varied. Future research could focus on the further study of its effects on biochemical and physiological processes, as well as its potential to be used in the synthesis of other compounds. Additionally, further research could be conducted on its potential to interact with metal ions and its potential to induce apoptosis in cancer cells.
Synthesemethoden
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of an acid catalyst to form 4-N,N-dimethylsulfamoylphenylhydrazone. The second step involves the bromination of the hydrazone with bromine in the presence of a base to yield 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method is simple and cost-effective, and has been widely used in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFUUMEUUYKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
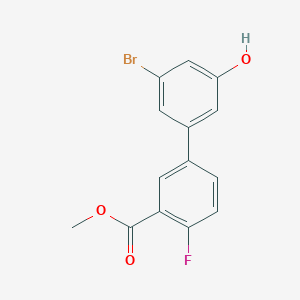

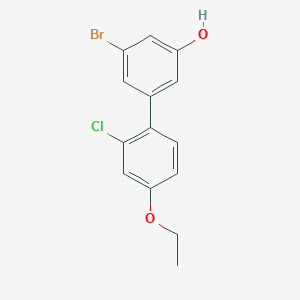
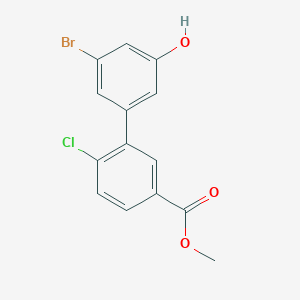


![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
